molecular formula C22H24N4O3S B2607337 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 396724-14-4

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2607337
CAS No.: 396724-14-4
M. Wt: 424.52
InChI Key: AXDJNFIJYLRRLH-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Adamantane derivatives, including structures similar to N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide, have been synthesized and evaluated for their antiviral activities. Notably, certain adamantane derivatives have demonstrated significant activity against the smallpox vaccine virus, highlighting their potential in antiviral research and drug development (Moiseev et al., 2012).

Spectroscopic Investigations and Molecular Docking Studies

The compound's related structures have been subjected to extensive spectroscopic investigations, including FT-IR and FT-Raman spectroscopy, and molecular docking studies. Such studies provide valuable insights into the compound's internal rotations, charge transfer, electron density distribution, and potential inhibitory activities against specific proteins, such as the South African HIV-protease (Haress et al., 2015).

Broad-Spectrum Antibacterial Activity

Adamantane derivatives, structurally similar to the compound , have been synthesized and structurally characterized, revealing unique charge distributions and stacking behaviors in their crystalline states. These molecules have shown potent broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.5–2.0 μg/mL, indicating their potential as antibacterial agents (Al-Wahaibi et al., 2020).

Chemical Transformations and Structural Insights

Research has also delved into the chemical transformations of adamantyl-substituted pyrazolones, providing insights into their synthesis, chemical behavior, and potential applications in various fields (Bormasheva et al., 2010).

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-21(22-8-13-5-14(9-22)7-15(6-13)10-22)23-20-18-11-30-12-19(18)24-25(20)16-1-3-17(4-2-16)26(28)29/h1-4,13-15H,5-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDJNFIJYLRRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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